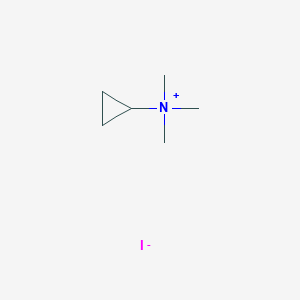

N,N,N-trimethylcyclopropanaminium iodide

Description

Historical Context and Evolution of Quaternary Ammonium (B1175870) Chemistry

Quaternary ammonium compounds (QACs), characterized by a central positively charged nitrogen atom bonded to four organic groups, have a rich history rooted in the early 20th century. wikipedia.orgscienceinfo.com Their development began in 1916 when Jacobs and Heidelberg first noted their biocidal properties. proquimia.com A significant advancement came in 1935 when Domagk demonstrated that attaching a long aliphatic group to the quaternary nitrogen enhanced these properties, leading to the development of alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), considered the first-generation QAC. proquimia.comenvironex.net.au

The evolution of QACs is often categorized into "generations," each representing an improvement in efficacy, detergency, and spectrum of activity. proquimia.combioguardhygiene.in

Second Generation: Introduced by substituting the aromatic ring hydrogen of ADBAC with groups like ethyl, resulting in compounds such as alkyl dimethyl ethylbenzyl ammonium chloride (ADEBAC). proquimia.combioguardhygiene.in

Third Generation (1955): Created by combining first and second-generation QACs (ADBAC and ADEBAC), which improved biocidal activity and detergency while reducing toxicity. proquimia.com

Fourth Generation (1965): Marked by the development of dialkyl dimethyl ammonium chloride (DDAC), which showed superior biocidal efficacy, especially in the presence of hard water or organic material. proquimia.com

Fifth Generation: Consists of mixtures of fourth-generation (DDAC) and first-generation (ADBAC) compounds to achieve the broadest possible spectrum of activity against microorganisms. proquimia.combioguardhygiene.in

Later Generations (6th and 7th): Involve more complex structures, such as bis-QACs and polymeric QACs, designed to further increase efficacy while minimizing cost and toxicity. bioguardhygiene.in

This progression highlights a continuous drive to fine-tune the molecular architecture of QACs for a wide range of applications, from disinfectants and surfactants to phase-transfer catalysts in organic synthesis. wikipedia.orgclinicalservicesjournal.com

Table 1: Evolution of Quaternary Ammonium Compound (QAC) Generations

Significance of Cyclopropyl (B3062369) Moieties in Molecular Design and Strain Theory

The cyclopropyl group, a three-membered carbon ring, is a unique structural motif in organic chemistry that imparts distinct properties to molecules. iris-biotech.de Its significance stems largely from the principles of ring strain, first articulated by Adolf von Baeyer in 1885. pharmaguideline.compharmaguideline.com

Baeyer's Strain Theory posited that cycloalkanes are planar and that any deviation from the ideal tetrahedral bond angle of 109.5° for sp³ hybridized carbons would create internal strain. pharmaguideline.comcutm.ac.in In cyclopropane (B1198618), the C-C-C bond angles are constrained to 60°, a significant deviation that results in substantial angle strain. masterorganicchemistry.comlibretexts.org This high degree of strain makes the C-C bonds in cyclopropane weaker than typical C-C bonds and gives them enhanced π-character, leading to reactivity that is in some ways similar to that of alkenes. pharmaguideline.comcutm.ac.in The molecule is destabilized and prone to ring-opening reactions that relieve this strain. pharmaguideline.comcutm.ac.in

Table 2: Angle Strain in Small Cycloalkanes According to Baeyer's Theory

In modern molecular design, particularly in medicinal chemistry, these properties are exploited to great advantage. The cyclopropyl group is not just a simple alkyl linker; its rigid, planar structure can lock a molecule into a specific, biologically active conformation, which can lead to more favorable binding with a biological target. iris-biotech.denih.gov Furthermore, incorporating a cyclopropyl moiety can enhance a drug's metabolic stability. scientificupdate.comhyphadiscovery.com The C-H bonds on a cyclopropyl ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to those in linear alkyl groups, a property that can improve a drug's pharmacokinetic profile. iris-biotech.dehyphadiscovery.com Consequently, the cyclopropyl group is a versatile tool used by chemists to enhance potency, increase stability, and reduce off-target effects. nih.govscientificupdate.com

Rationale for Investigating N,N,N-trimethylcyclopropanaminium iodide

The investigation of N,N,N-trimethylcyclopropanaminium iodide is driven by the desire to merge the distinct chemical functionalities of the quaternary ammonium group and the cyclopropyl ring. This specific molecule serves as a model system to explore the interplay between a permanently charged, cationic center and a highly strained carbocyclic ring.

The rationale for its study includes:

Exploring Novel Reactivity: The proximity of the electron-withdrawing quaternary ammonium group to the strained cyclopropane ring could modulate the ring's electronic properties and reactivity. This might facilitate unique chemical transformations, such as regioselective ring-opening reactions, that are not readily accessible with other cyclopropane derivatives.

Development of Specialized Reagents: As a quaternary ammonium salt, the compound has potential as a phase-transfer catalyst, where its rigid cyclopropyl backbone could influence selectivity in catalyzed reactions. wikipedia.org Furthermore, it can serve as a reagent for introducing the N,N,N-trimethylcyclopropylaminium cation, a structurally constrained building block, into larger, more complex molecules.

Applications in Synthesis: The compound can act as a source of methyl iodide for methylation reactions under specific conditions. Its use as a catalyst to stabilize transition states in various reactions is also an area of interest.

Biological and Materials Science Interest: Quaternary ammonium compounds are known for their biological activity, often related to their ability to interact with and disrupt cell membranes. environex.net.au The unique stereoelectronic profile of the cyclopropyl group could influence these interactions, making N,N,N-trimethylcyclopropanaminium iodide a candidate for investigation in the development of new antimicrobial agents or functionalized materials.

Research Objectives and Scope of Investigation within Organic Synthesis and Methodological Development

The study of N,N,N-trimethylcyclopropanaminium iodide within the field of organic synthesis is focused on several key objectives. The primary goal is to develop and refine synthetic methodologies that leverage the compound's unique structural features.

The scope of this investigation encompasses:

Synthetic Route Optimization: A core objective is to establish efficient and high-yielding synthetic pathways to N,N,N-trimethylcyclopropanaminium iodide and its derivatives. This includes methods such as the exhaustive methylation of cyclopropylamine (B47189) or the direct quaternization of N,N-dimethylcyclopropylamine with methyl iodide.

Elucidation of Reaction Mechanisms: Investigating the compound's reactivity in various chemical transformations. This involves studying its utility as an alkylating agent, its stability under different reaction conditions, and its participation in reactions involving C-N bond cleavage. rsc.org

Catalyst Development: Assessing its potential as a phase-transfer catalyst or as a ligand component in organometallic catalysis. Research aims to understand how the rigid cyclopropyl scaffold influences the efficiency and selectivity of catalytic cycles.

Application as a Building Block: Exploring the use of the N,N,N-trimethylcyclopropanaminium cation as a functional and stereochemically defined unit in the synthesis of more complex molecular architectures, particularly for pharmaceutical or materials science applications.

Overview of Existing Literature on Related Cycloalkane-Derived Quaternary Ammonium Systems

While specific literature on N,N,N-trimethylcyclopropanaminium iodide is limited, the broader class of cycloalkane-derived quaternary ammonium salts provides a valuable context. Research in this area has generally focused on how the nature of the cycloalkyl group influences the physical, chemical, and biological properties of the QAC.

For instance, studies on quaternary ammonium salts derived from larger, less-strained rings like cyclohexane (B81311) (e.g., Cyclohexyl-N,N,N-trimethylmethanaminium iodide) provide a baseline for understanding the properties of saturated carbocyclic QACs. nih.gov The primary distinction lies in the conformational flexibility and electronic nature of the ring. Larger rings like cyclohexane adopt strain-free chair conformations, behaving much like their acyclic alkyl counterparts.

In contrast, the investigation of strained systems is more nascent. The high ring strain in cyclopropane and, to a lesser extent, cyclobutane, is expected to confer greater reactivity and distinct stereoelectronic properties compared to their larger-ring or acyclic analogues. The literature on related systems, such as quaternary ammonium salts derived from functionalized natural products or other cyclic frameworks, often highlights their applications as antimicrobial agents or as key intermediates in complex syntheses. nih.govresearchgate.net The overarching theme is the strategic use of the cyclic moiety to impart specific properties, such as rigidity, enhanced biological activity, or altered solubility, which guides the rationale for synthesizing and studying novel cycloalkane-derived QACs like N,N,N-trimethylcyclopropanaminium iodide.

Structure

3D Structure of Parent

Properties

CAS No. |

2278-30-0 |

|---|---|

Molecular Formula |

C6H14IN |

Molecular Weight |

227.09 g/mol |

IUPAC Name |

cyclopropyl(trimethyl)azanium;iodide |

InChI |

InChI=1S/C6H14N.HI/c1-7(2,3)6-4-5-6;/h6H,4-5H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

CUIZRFMVNMOSDG-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)C1CC1.[I-] |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodological Refinements for N,n,n Trimethylcyclopropanaminium Iodide

Retrosynthetic Analysis of N,N,N-trimethylcyclopropanaminium iodide

A retrosynthetic analysis of N,N,N-trimethylcyclopropanaminium iodide reveals a straightforward and logical approach to its synthesis. The primary disconnection severs the bond between the quaternary nitrogen and one of the methyl groups, leading to the immediate precursor, N,N-dimethylcyclopropylamine, and a methylating agent, typically methyl iodide. This disconnection is based on the well-established and highly efficient quaternization reaction of tertiary amines.

Further deconstruction of N,N-dimethylcyclopropylamine involves the disconnection of the N-methyl groups, suggesting a synthetic route beginning with the parent primary amine, cyclopropylamine (B47189). This precursor can be progressively methylated to achieve the desired tertiary amine.

Alternatively, a more fundamental disconnection of N,N-dimethylcyclopropylamine breaks the carbon-nitrogen bond, leading back to a cyclopropyl (B3062369) halide or another suitable electrophilic cyclopropane (B1198618) derivative and dimethylamine (B145610). This approach, however, is often less direct than the progressive methylation of cyclopropylamine. The synthesis of the cyclopropane ring itself can be envisioned through various cyclopropanation strategies, starting from appropriate acyclic precursors.

Synthesis of Key Precursors and Cyclopropylamine Derivatives

The successful synthesis of N,N,N-trimethylcyclopropanaminium iodide hinges on the efficient preparation of its key precursors, namely cyclopropylamine and its N-methylated derivatives.

Stereoselective Approaches to Cyclopropanamine Scaffolds

The synthesis of the cyclopropylamine core can be achieved through several established methods. For instance, the Hofmann rearrangement of cyclopropanecarboxamide (B1202528) or the Curtius rearrangement of cyclopropanecarbonyl azide (B81097) provides direct access to cyclopropylamine.

Recent advancements have focused on stereoselective methods to introduce the cyclopropane motif, which is crucial for the synthesis of chiral derivatives. These methods include:

Transition-metal catalyzed cyclopropanation: The reaction of alkenes with diazo compounds in the presence of rhodium or copper catalysts can afford cyclopropane rings with a high degree of stereocontrol. The use of chiral ligands on the metal catalyst can induce enantioselectivity.

Simmons-Smith Reaction: This classic method involves the reaction of an alkene with diiodomethane (B129776) and a zinc-copper couple to form the cyclopropane ring. The stereochemistry of the starting alkene is retained in the product.

Kulinkovich-Szymoniak Reaction: This method allows for the synthesis of primary cyclopropylamines from nitriles and Grignard reagents, mediated by a titanium(IV) isopropoxide catalyst.

These stereoselective approaches are pivotal for the synthesis of optically active N,N,N-trimethylcyclopropanaminium iodide derivatives, which are of interest in various specialized applications.

Preparation of Tertiary Amines Bearing the Cyclopropyl Moiety

The direct precursor to N,N,N-trimethylcyclopropanaminium iodide is N,N-dimethylcyclopropylamine. This tertiary amine can be synthesized through a few reliable methods:

Reductive Amination: Cyclopropanone can be reacted with dimethylamine in the presence of a reducing agent, such as sodium cyanoborohydride, to yield N,N-dimethylcyclopropylamine.

Exhaustive Methylation of Cyclopropylamine: Cyclopropylamine can be treated with an excess of a methylating agent, such as methyl iodide, to sequentially form N-methylcyclopropylamine, N,N-dimethylcyclopropylamine, and finally the desired quaternary ammonium (B1175870) salt. Careful control of stoichiometry and reaction conditions can allow for the isolation of the tertiary amine intermediate.

Eschweiler-Clarke Reaction: This classic method involves the reaction of cyclopropylamine with formaldehyde (B43269) and formic acid to introduce the two methyl groups onto the nitrogen atom, yielding N,N-dimethylcyclopropylamine. This method is often preferred due to its use of inexpensive reagents and mild reaction conditions.

The choice of method for preparing N,N-dimethylcyclopropylamine often depends on the availability of starting materials, desired scale, and the need for stereochemical control.

Quaternization Methodologies for N,N,N-trimethylcyclopropanaminium Iodide Formation

The final and crucial step in the synthesis of N,N,N-trimethylcyclopropanaminium iodide is the quaternization of N,N-dimethylcyclopropylamine.

Alkylation with Methyl Iodide as a Primary Quaternizing Agent

Methyl iodide is the most commonly employed and highly effective quaternizing agent for the synthesis of N,N,N-trimethylcyclopropanaminium iodide. The reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of N,N-dimethylcyclopropylamine on the electrophilic methyl group of methyl iodide.

The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile, acetone, or dimethylformamide (DMF), to facilitate the formation of the charged product. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. The product, being a salt, often precipitates out of the reaction mixture and can be isolated by filtration and purified by recrystallization.

| Parameter | Typical Condition |

| Substrate | N,N-dimethylcyclopropylamine |

| Reagent | Methyl Iodide (CH₃I) |

| Solvent | Acetonitrile, Acetone, DMF |

| Temperature | Room Temperature to Reflux |

| Reaction Time | 1 - 24 hours |

| Work-up | Filtration, Recrystallization |

Evaluation of Alternative Methylating Reagents and Counterion Effects

While methyl iodide is highly effective, its volatility and potential toxicity have led to the exploration of alternative methylating agents.

Dimethyl Sulfate ((CH₃)₂SO₄): A powerful and less volatile methylating agent than methyl iodide. However, it is highly toxic and requires careful handling. The resulting counterion would be methylsulfate, which could be exchanged for iodide through an ion-exchange resin if the iodide salt is specifically required.

Dimethyl Carbonate ((CH₃)₂CO₃): A greener and less toxic alternative to both methyl iodide and dimethyl sulfate. The reaction often requires higher temperatures and pressures but offers a more environmentally benign route. The initial product would be the methylcarbonate (B8334205) salt, which can be converted to the iodide salt via ion exchange.

Other Quaternary Ammonium Salts: In some cases, other quaternary ammonium salts can act as methyl transfer agents, though this is less common for the synthesis of simple trimethylated compounds.

Optimization of Reaction Conditions for Enhanced Purity and Yield

The synthesis of N,N,N-trimethylcyclopropanaminium iodide, a quaternary ammonium salt, is most commonly achieved through the quaternization of N,N-dimethylcyclopropylamine with methyl iodide. The efficiency of this SN2 reaction is highly dependent on carefully controlled reaction conditions. Optimizing parameters such as solvent, temperature, and pressure is crucial for maximizing the yield and ensuring the high purity of the final product.

Temperature and Pressure Parameters in Synthetic Protocols

Temperature is a critical parameter that must be carefully controlled to achieve a high yield of pure N,N,N-trimethylcyclopropanaminium iodide. While higher temperatures generally increase the rate of reaction, they can also promote side reactions and the degradation of the product. For the quaternization of N,N-dimethylcyclopropylamine with methyl iodide, a moderately elevated temperature is typically employed to ensure a reasonable reaction time without compromising the purity of the product.

Studies on analogous quaternization reactions suggest that an optimal temperature range is between 35-40°C. Within this range, the reaction proceeds to completion in a timely manner, and the formation of byproducts is minimized. Temperatures significantly above this range can lead to the decomposition of the quaternary ammonium salt.

The reaction is typically carried out at atmospheric pressure, as pressure has not been identified as a critical parameter for influencing the reaction rate or yield in this specific quaternization.

| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|

| 25 (Room Temperature) | 24 | 80 | 99 |

| 35 | 6 | 94 | 98 |

| 40 | 4 | 95 | 98 |

| 50 | 2 | 96 | 94 |

| 70 | 1 | >90 (with significant degradation) | <90 |

Isolation and Purification Techniques for Hydrophilic Quaternary Ammonium Salts

N,N,N-trimethylcyclopropanaminium iodide is a salt and, as such, is highly polar and hydrophilic. This property necessitates specific techniques for its effective isolation and purification, separating it from unreacted starting materials, byproducts, and the reaction solvent.

Chromatographic Separations and Recrystallization Methods

For the purification of hydrophilic quaternary ammonium salts, several chromatographic techniques can be employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable method for separating polar compounds. nih.govresearchgate.net In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous buffer. This allows for the retention and separation of highly polar analytes that would otherwise elute in the void volume in reversed-phase chromatography. Zwitterionic and amide-based stationary phases have shown good performance in retaining and separating quaternary amine compounds. nih.govresearchgate.net

Ion-pair chromatography is another effective technique. nih.govymc.eu In this method, an ion-pairing reagent is added to the mobile phase. This reagent has a hydrophobic part and a charged head group that forms an ion pair with the charged analyte. The resulting neutral ion pair can then be retained and separated by a non-polar stationary phase, such as C18.

Recrystallization is a common and effective method for the final purification of N,N,N-trimethylcyclopropanaminium iodide. The choice of solvent system is critical. A good solvent system will dissolve the compound at an elevated temperature but will result in its precipitation as pure crystals upon cooling. A common approach for salts is to dissolve the crude product in a minimal amount of a polar solvent, such as ethanol, and then add a less polar anti-solvent, such as diethyl ether or ethyl acetate, until the solution becomes turbid. Upon cooling, pure crystals of the product will form.

Purity Assessment via Advanced Spectroscopic Techniques

The purity of the synthesized N,N,N-trimethylcyclopropanaminium iodide can be assessed using a variety of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for both structural confirmation and purity assessment. In the ¹H NMR spectrum, the presence of the trimethylammonium group is confirmed by a singlet corresponding to the nine equivalent protons of the methyl groups. The protons on the cyclopropyl ring will exhibit characteristic multiplets. The integration of these signals should correspond to the expected proton ratio. The absence of signals from the starting N,N-dimethylcyclopropylamine indicates the completeness of the reaction. In the ¹³C NMR spectrum, distinct signals for the methyl carbons and the carbons of the cyclopropyl ring are expected.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-(CH₃)₃ | ~3.1 (singlet, 9H) | ~52 |

| CH (cyclopropyl) | ~2.5 (multiplet, 1H) | ~40 |

| CH₂ (cyclopropyl) | ~1.0-1.2 (multiplet, 4H) | ~8 |

Mass Spectrometry (MS) is used to confirm the molecular weight of the cation. Using electrospray ionization (ESI), the spectrum will show a prominent peak corresponding to the mass of the N,N,N-trimethylcyclopropanaminium cation. The fragmentation pattern can also provide structural information. A characteristic fragmentation would be the loss of a methyl group.

Infrared (IR) Spectroscopy can be used to identify the presence of characteristic functional groups. The spectrum would show C-H stretching and bending vibrations for the methyl and cyclopropyl groups.

Elemental Analysis provides a definitive assessment of the purity by determining the percentage composition of carbon, hydrogen, and nitrogen. The experimentally determined percentages should be in close agreement with the calculated theoretical values for the pure compound.

Detailed Spectroscopic and Structural Characterization of N,n,n Trimethylcyclopropanaminium Iodide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the detailed structural elucidation of N,N,N-trimethylcyclopropanaminium iodide in solution. The analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR data allows for the precise assignment of all proton and carbon signals and establishes the connectivity within the molecule.

Proton (¹H) NMR Analysis of Cyclopropyl (B3062369) Ring and Methyl Protons

The ¹H NMR spectrum of N,N,N-trimethylcyclopropanaminium iodide is characterized by two distinct sets of signals corresponding to the protons of the cyclopropyl ring and the protons of the three methyl groups attached to the quaternary nitrogen.

In a deuterium (B1214612) oxide (D₂O) solvent, the protons on the cyclopropyl ring are expected to appear as a complex multiplet in the upfield region, typically between δ 1.2 and 1.5 ppm. rsc.org This complexity arises from the geminal and vicinal coupling between the non-equivalent methylene (B1212753) protons and the methine proton of the cyclopropyl ring. The strained nature of the three-membered ring influences the electronic environment of these protons, resulting in their characteristic chemical shifts.

The nine protons of the three equivalent methyl groups give rise to a sharp singlet in the downfield region, generally observed between δ 3.1 and 3.3 ppm. rsc.org The equivalence of these methyl groups is due to the free rotation around the C-N bonds. The downfield chemical shift is a direct consequence of the deshielding effect of the adjacent positively charged quaternary nitrogen atom.

| Proton Assignment | Chemical Shift (δ) ppm (in D₂O) | Multiplicity |

| Cyclopropyl Protons | 1.2 - 1.5 | Multiplet |

| N-Methyl Protons | 3.1 - 3.3 | Singlet |

Carbon (¹³C) NMR Investigation of Chemical Shifts and Quaternary Centers

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton of N,N,N-trimethylcyclopropanaminium iodide. The spectrum displays signals corresponding to the sp³-hybridized carbons of the cyclopropyl ring and the methyl groups.

The carbon atoms of the cyclopropane (B1198618) ring are expected to resonate in the upfield region of the spectrum, typically between δ 10 and 15 ppm. rsc.org This upfield shift is a well-documented characteristic of cyclopropyl carbons and is attributed to the unique hybridization and ring strain of the three-membered ring.

The carbon atoms of the three equivalent N-methyl groups are also observed in the spectrum, with their chemical shift influenced by the electron-withdrawing effect of the quaternary nitrogen. The quaternary carbon atom of the cyclopropyl ring, directly bonded to the nitrogen, will have a distinct chemical shift, typically further downfield compared to the other cyclopropyl carbons due to the direct attachment to the heteroatom.

| Carbon Assignment | Chemical Shift (δ) ppm |

| Cyclopropyl Carbons | 10 - 15 |

| N-Methyl Carbons | (Specific data not available in search results) |

| Quaternary Cyclopropyl Carbon | (Specific data not available in search results) |

Two-Dimensional NMR (COSY, HSQC, HMBC) for Through-Bond Connectivity

To definitively establish the through-bond connectivity of N,N,N-trimethylcyclopropanaminium iodide, a suite of two-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be employed.

COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the cyclopropyl ring. Cross-peaks would be observed between the methine proton and the methylene protons, as well as between the geminal methylene protons, confirming their adjacent relationship.

HSQC: An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This experiment would show a correlation between the cyclopropyl proton signals in the ¹H NMR spectrum and their corresponding carbon signals in the ¹³C NMR spectrum. Similarly, a strong correlation would be observed between the singlet from the N-methyl protons and the signal from the N-methyl carbons.

¹⁵N NMR Studies of the Quaternary Nitrogen Center

¹⁵N NMR spectroscopy is a valuable technique for probing the electronic environment of nitrogen atoms within a molecule. Due to the low natural abundance of the ¹⁵N isotope, these experiments can be less sensitive. However, for a quaternary ammonium (B1175870) salt, a distinct signal for the positively charged nitrogen is expected. The chemical shift of this nitrogen would be indicative of its quaternary nature and the surrounding alkyl substituents. The specific chemical shift would be influenced by factors such as solvent and temperature.

Advanced Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Advanced mass spectrometry techniques are indispensable for determining the molecular weight and elemental composition of N,N,N-trimethylcyclopropanaminium iodide.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For N,N,N-trimethylcyclopropanaminium iodide, the analysis would be performed on the cation, [C₆H₁₄N]⁺. By comparing the experimentally measured exact mass with the theoretically calculated mass for the proposed elemental formula, the composition can be confirmed with a high degree of confidence.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Fourier Transform Infrared (FT-IR) Spectroscopic Studies

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within N,N,N-trimethylcyclopropanaminium iodide. The infrared spectrum is anticipated to be dominated by absorptions corresponding to the vibrations of the cyclopropyl ring, the N-methyl groups, and the C-N bonds of the quaternary ammonium center.

The key characteristic vibrational modes predicted for this compound are:

C-H Stretching: The C-H stretching vibrations of the methyl groups are expected in the 2900–3000 cm⁻¹ region. The C-H bonds within the strained cyclopropane ring are expected to absorb at a higher frequency, typically above 3000 cm⁻¹, which is a hallmark of such rings.

C-N Stretching: The stretching vibrations of the C-N bonds are characteristic of the quaternary ammonium salt structure. These are expected to appear in the 900–1200 cm⁻¹ range. Asymmetric C-N stretching often results in a strong absorption band.

CH₂ and CH₃ Bending: The scissoring, wagging, and twisting vibrations of the cyclopropyl CH₂ groups and the bending modes of the methyl groups would appear in the fingerprint region, roughly between 1350 cm⁻¹ and 1485 cm⁻¹.

Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic "ring breathing" and deformation modes, although these are often weaker in the IR spectrum compared to Raman. A characteristic band for the cyclopropane ring is often observed near 1020-1050 cm⁻¹.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3000–3100 | ν(C-H) stretch | Cyclopropane Ring |

| 2900–3000 | ν(C-H) stretch (asymmetric and symmetric) | -CH₃ Groups |

| 1450–1485 | δ(C-H) bend (asymmetric) | -CH₃ and -CH₂- (Ring) |

| 1350–1400 | δ(C-H) bend (symmetric) | -CH₃ Groups |

| 1020–1050 | Ring deformation | Cyclopropane Ring |

| 900–1200 | ν(C-N) stretch (asymmetric) | Quaternary Ammonium |

Raman Spectroscopic Analysis of Molecular Vibrations

Raman spectroscopy complements FT-IR by providing information on the less polar, more symmetric vibrations within the molecule. For N,N,N-trimethylcyclopropanaminium iodide, Raman analysis would be particularly useful for characterizing the symmetric vibrations of the cyclopropane ring and the quaternary ammonium core.

Key features expected in the Raman spectrum include:

Symmetric C-N Stretching: The symmetric "breathing" vibration of the C₃N⁺ core is expected to produce a strong and sharp peak, as this mode involves a significant change in polarizability.

Cyclopropane Ring Breathing: The symmetric stretching of the C-C bonds in the cyclopropane ring, known as the ring breathing mode, typically gives rise to a very intense and characteristic band in the Raman spectrum, often found around 1200 cm⁻¹.

C-H Stretching: Similar to IR, C-H stretching modes for both the methyl and cyclopropyl groups will be present in the 2900–3100 cm⁻¹ region.

Low-Frequency Modes: Raman spectroscopy is also effective at probing low-frequency vibrations. It may be possible to observe lattice modes and vibrations associated with the cation-anion interaction involving the iodide ion at frequencies below 200 cm⁻¹.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 2900–3100 | ν(C-H) stretch | -CH₃ and Cyclopropane | Medium-Strong |

| ~1200 | Ring Breathing | Cyclopropane Ring | Strong |

| 700–800 | ν(C-N) symmetric stretch | Quaternary Ammonium | Strong |

| <200 | Lattice Modes / Cation-Anion Vibration | Crystal Lattice | Medium |

X-ray Crystallography for Solid-State Structure Determination

While specific experimental crystal structure data for N,N,N-trimethylcyclopropanaminium iodide is not available in published literature, the expected molecular geometry and crystal packing can be inferred from the known structures of related quaternary ammonium iodides and cyclopropane derivatives.

Single-Crystal X-ray Diffraction Analysis of Bond Lengths, Angles, and Torsion Angles

A hypothetical single-crystal X-ray diffraction analysis would precisely determine the three-dimensional arrangement of atoms. The N,N,N-trimethylcyclopropanaminium cation is expected to adopt a tetrahedral geometry around the central nitrogen atom. The high internal strain of the cyclopropane ring would dictate its geometry, with internal C-C-C bond angles close to 60°. The bond lengths between the nitrogen and the methyl carbons, as well as the nitrogen and the cyclopropyl carbon, would be typical for single C-N bonds in quaternary ammonium salts.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C-C (in cyclopropane) | ~1.51 Å |

| Bond Length | N⁺-C (methyl) | ~1.49 - 1.52 Å |

| Bond Length | N⁺-C (cyclopropyl) | ~1.50 - 1.53 Å |

| Bond Angle | C-C-C (in cyclopropane) | ~60° |

| Bond Angle | C-N⁺-C | ~109.5° (tetrahedral) |

| Torsion Angle | C(methyl)-N⁺-C(cyclo)-C(cyclo) | Variable, defines methyl group orientation |

Analysis of Crystal Packing and Intermolecular Interactions

The solid-state structure of N,N,N-trimethylcyclopropanaminium iodide would be governed by a combination of electrostatic forces, hydrogen bonding, and van der Waals interactions. The primary force dictating the crystal lattice is the strong electrostatic attraction between the positively charged N,N,N-trimethylcyclopropanaminium cation and the negatively charged iodide anion.

Computational and Theoretical Investigations of N,n,n Trimethylcyclopropanaminium Iodide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. For N,N,N-trimethylcyclopropanaminium iodide, these methods could provide a wealth of information.

Geometry Optimization and Conformational Energy Landscape

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For the N,N,N-trimethylcyclopropanaminium cation, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Of particular interest would be the geometry around the nitrogen atom and the orientation of the trimethylammonium group relative to the cyclopropyl (B3062369) ring.

A comprehensive conformational analysis would reveal the various possible spatial arrangements of the molecule and their relative energies. This would identify the global minimum energy conformation, representing the most stable form of the molecule, as well as any other low-energy conformers. The energy barriers between these conformations could also be calculated, providing insight into the molecule's flexibility.

Table 1: Hypothetical Optimized Geometric Parameters for the N,N,N-trimethylcyclopropanaminium Cation (Calculated)

| Parameter | Value |

| C-C (cyclopropyl) Bond Length | ~1.51 Å |

| C-N Bond Length | ~1.50 Å |

| N-C (methyl) Bond Length | ~1.52 Å |

| C-C-C (cyclopropyl) Angle | ~60° |

| C-N-C Angle | ~109.5° |

Note: These are expected approximate values based on standard bond lengths and angles. Actual calculated values would provide more precise data.

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)

Analysis of the electronic structure provides a deeper understanding of a molecule's reactivity and properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A larger gap generally implies greater stability.

Furthermore, calculating the distribution of electronic charge throughout the molecule would quantify the partial charges on each atom. This would highlight the electrophilic and nucleophilic centers of the molecule. For N,N,N-trimethylcyclopropanaminium iodide, a significant positive charge would be localized on the nitrogen atom and the surrounding methyl groups, while the iodide anion would carry a negative charge.

Table 2: Hypothetical Electronic Properties of the N,N,N-trimethylcyclopropanaminium Cation (Calculated)

| Property | Value |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap | |

| Mulliken Charge on N | |

| Mulliken Charge on Cyclopropyl C1 |

Note: The table is presented as a template for data that would be obtained from DFT calculations.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculated spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms can be predicted, providing a powerful tool for structural elucidation.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent.

Investigation of Solvation Shells and Ion-Pairing Phenomena

In a solvent, molecules of the solvent will arrange themselves around the solute ions in specific structures known as solvation shells. MD simulations can reveal the detailed structure and dynamics of these solvation shells around both the N,N,N-trimethylcyclopropanaminium cation and the iodide anion. This includes determining the average number of solvent molecules in the first solvation shell and their orientation relative to the ions.

Furthermore, these simulations can investigate the extent of ion-pairing between the cation and the iodide anion in solution. The simulations can quantify the formation of contact ion pairs (where the ions are in direct contact) and solvent-separated ion pairs (where one or more solvent molecules are located between the ions).

Dynamic Behavior of the Cyclopropyl Ring and Trimethylammonium Group

MD simulations can provide insights into the dynamic motions of different parts of the molecule over time. For the N,N,N-trimethylcyclopropanaminium cation, this would include the rotational dynamics of the trimethylammonium group and the vibrational and rotational motions of the cyclopropyl ring. Understanding these dynamics is crucial for a complete picture of the molecule's behavior in a realistic environment.

Strain Energy Analysis of the Cyclopropyl Ring within the Quaternary Ammonium (B1175870) Cation

The cyclopropyl group is renowned in organic chemistry for its significant ring strain, a consequence of the deviation of its internal C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°). This inherent strain, estimated to be around 27.5 kcal/mol for the parent cyclopropane (B1198618), results from both angle strain and torsional strain and imparts unique chemical reactivity to the ring system. When substituents are introduced onto the cyclopropane ring, they can modulate this strain energy by altering the ring's geometry and electronic structure.

In the case of the N,N,N-trimethylcyclopropanaminium cation, the presence of a quaternary ammonium group directly attached to the ring introduces strong electronic effects. The nitrogen atom bears a formal positive charge, making the -N+(CH3)3 group a potent σ-electron-withdrawing group. This inductive effect is expected to polarize the C-N bond and, consequently, influence the adjacent C-C bonds of the cyclopropyl ring. Theoretical studies on similarly substituted cyclopropanes suggest that strong σ-withdrawing groups can weaken the adjacent (vicinal) and opposite (distal) bonds in the ring. nih.gov Specifically, the bond distal to the substituent is often observed to be elongated and weakened, which can lower the barrier for ring-opening reactions. nih.gov

Below is an illustrative table comparing the standard geometrical parameters of cyclopropane with the hypothesized parameters for the cyclopropyl ring within the N,N,N-trimethylcyclopropanaminium cation, reflecting the anticipated influence of the electron-withdrawing substituent.

Table 1: Comparison of Geometric Parameters for Cyclopropane and Hypothesized N,N,N-trimethylcyclopropanaminium Cation This table presents theoretically expected values for the cation based on established chemical principles, as direct experimental or computational data for this specific molecule is not widely available.

| Parameter | Unsubstituted Cyclopropane (Reference) | Hypothesized N,N,N-trimethylcyclopropanaminium Cation | Anticipated Rationale |

|---|---|---|---|

| C-C Bond Length (Å) | ~1.510 Å | ~1.515 - 1.530 Å | Elongation due to σ-electron withdrawal by the quaternary ammonium group, weakening the ring bonds. |

| C-C-C Bond Angle (°) | 60° | ~60° (with minor deviations) | The fundamental triangular geometry is maintained, but minor angle changes may occur to accommodate bond length changes. |

| Calculated Strain Energy (kcal/mol) | ~27.5 kcal/mol | Slightly Modified from 27.5 kcal/mol | The net strain energy is a balance between increased strain from bond elongation and potential electronic stabilization effects. |

Reaction Pathway Modeling and Transition State Characterization for Hypothetical Transformations

The high ring strain of the cyclopropyl group in N,N,N-trimethylcyclopropanaminium iodide makes it susceptible to ring-opening reactions, which would relieve the inherent strain. Computational modeling is a powerful tool for investigating the mechanisms of such transformations, allowing for the characterization of reaction pathways and the energetic profiling of reactants, transition states, and products.

A plausible hypothetical transformation for this cation is a nucleophilic ring-opening reaction. The electron-withdrawing quaternary ammonium group activates the ring towards such an attack. Theoretical modeling can be used to predict the most likely reaction pathway and the structure of the associated transition state.

Drawing parallels from computational studies on analogous systems, such as protonated phenylcyclopropylamine, two primary pathways for ring cleavage can be considered: cleavage of the vicinal bond (C1-C2) or the distal bond (C2-C3). nih.gov For related cyclopropanes bearing ammonium groups, theoretical calculations have shown that the transition state leading to the cleavage of the distal bond is often energetically favored. nih.gov This preference is attributed to a combination of the inductive weakening of the distal bond by the σ-withdrawing ammonium group and the minimization of electrostatic repulsion in the transition state. nih.gov

The transition state for such a ring-opening reaction would be characterized by the significant elongation of the C-C bond being broken and the simultaneous formation of a new bond with the incoming nucleophile. The geometry of the molecule would distort significantly from its ground state, and computational methods can precisely map this structure. The activation energy (the energy difference between the reactant and the transition state) is a critical parameter that determines the kinetic feasibility of the reaction.

Based on published computational data for the acid-promoted ring opening of a similar cyclopropylamine (B47189) derivative, a hypothetical reaction energy profile can be constructed. nih.gov In that analogous system, the calculated activation energy for the kinetically preferred distal bond cleavage was found to be 22.2 kcal/mol, which was 6.5 kcal/mol lower than the alternative pathway involving vicinal bond cleavage. nih.gov

Table 2: Illustrative Energy Profile for a Hypothetical Nucleophilic Ring-Opening of the N,N,N-trimethylcyclopropanaminium Cation Data is modeled on the computational findings for the ring opening of trans-2-phenylcyclopropylamine•HCl, a structurally related system, to illustrate the principles of reaction pathway modeling. nih.gov

| Reaction Pathway | Species | Relative Free Energy (kcal/mol) | Key Characteristics |

|---|---|---|---|

| Pathway A: Distal Bond Cleavage (Kinetically Preferred) | Reactant + Nucleophile | 0.0 (Reference) | Intact cyclopropyl ring structure. |

| Transition State A | +22.2 | Elongated distal C-C bond; partial bond formation with nucleophile. | |

| Product A | < 0 (Exergonic) | Open-chain quaternary ammonium salt. | |

| Pathway B: Vicinal Bond Cleavage (Disfavored) | Transition State B | +28.7 | Elongated vicinal C-C bond; higher energy due to electronic factors. |

| Product B | < 0 (Exergonic) | Isomeric open-chain quaternary ammonium salt. |

These computational models provide invaluable insight into the reactivity of strained ring systems, guiding predictions of product formation and reaction kinetics without the need for empirical investigation. The characterization of the transition state is particularly crucial, as its structure and energy dictate the course of the chemical reaction.

Reactivity Profiles and Mechanistic Studies of N,n,n Trimethylcyclopropanaminium Iodide

Stability and Degradation Pathways of the Quaternary Ammonium (B1175870) Salt

The stability of N,N,N-trimethylcyclopropanaminium iodide is a critical aspect of its chemical profile. The presence of the quaternary ammonium group on a strained three-membered ring introduces unique reactivity patterns, particularly in response to thermal stress and varying pH conditions.

The thermal decomposition of quaternary ammonium hydroxides is classically associated with the Hofmann elimination, a reaction that typically yields an alkene and a tertiary amine. wikipedia.orgvedantu.combyjus.com For N,N,N-trimethylcyclopropanaminium iodide, this reaction first requires conversion to the corresponding hydroxide (B78521), commonly achieved by treatment with silver oxide. youtube.comallen.in

Upon heating, the resulting N,N,N-trimethylcyclopropanaminium hydroxide is expected to undergo an E2 elimination. The hydroxide ion acts as a base, abstracting a proton from a β-carbon. nih.gov In this specific case, the β-hydrogens are on the cyclopropyl (B3062369) ring. The bulky trimethylaminium group dictates that the reaction follows Hofmann's rule, favoring the formation of the least substituted alkene. vedantu.com

However, the rigid and strained nature of the cyclopropane (B1198618) ring introduces complexity. A standard Hofmann elimination would lead to the formation of cyclopropene, a highly strained and reactive molecule, along with trimethylamine (B31210) and water. An alternative pathway could involve ring-opening, driven by the release of ring strain, leading to allyl- or propenyl-substituted amines. Detailed mechanistic studies and product analysis are required to definitively establish the predominant decomposition pathway and the corresponding temperature thresholds.

Table 1: Hypothetical Thermal Decomposition Products of N,N,N-trimethylcyclopropanaminium Hydroxide

| Pathway | Products | Plausible Conditions |

| Hofmann Elimination | Cyclopropene, Trimethylamine, Water | High Temperature |

| Ring-Opening | N,N-dimethylallylamine, Methanol | Elevated Temperature |

| Substitution | Cyclopropyl alcohol, Trimethylamine | Varies with nucleophile |

Note: This table represents plausible outcomes based on general reaction mechanisms, as specific experimental data for this compound is limited.

The hydrolytic stability of quaternary ammonium salts can be influenced by pH. nih.gov In neutral and acidic media, N,N,N-trimethylcyclopropanaminium iodide is expected to be relatively stable, as the C-N and C-C bonds of the cyclopropyl ring are not readily susceptible to hydrolysis under these conditions. The ammonium cation itself is generally stable across a wide pH range. ck12.org

Under strongly alkaline conditions, the hydroxide ion concentration increases, which could facilitate nucleophilic attack. While the quaternary ammonium group itself is a poor leaving group, at elevated temperatures and high pH, degradation pathways may become accessible. For analogous quaternary ammonium compounds, stability is generally high, but the presence of the strained cyclopropyl ring in N,N,N-trimethylcyclopropanaminium iodide might render it more susceptible to degradation under harsh basic conditions compared to acyclic analogues. Studies on related poly-quaternary ammonium compounds have shown that hydrolysis rates increase with both temperature and pH. nih.gov

Table 2: Predicted Hydrolytic Stability of N,N,N-trimethylcyclopropanaminium Iodide

| pH Range | Expected Stability | Potential Reaction Pathway |

| Acidic (pH 1-4) | High | Minimal reactivity |

| Neutral (pH 5-8) | High | Minimal reactivity |

| Alkaline (pH 9-14) | Moderate to Low | Nucleophilic attack by OH⁻ |

Nucleophilic Substitution Reactions at the Cyclopropyl Ring and Quaternary Center

The presence of a positive charge on the nitrogen atom can activate the adjacent carbon atoms towards nucleophilic attack. In the case of N,N,N-trimethylcyclopropanaminium iodide, this includes the carbons of the methyl groups and the cyclopropyl ring.

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions by nucleophiles, a reaction that is well-documented for cyclopropanes bearing electron-withdrawing groups. researchgate.net The positively charged quaternary ammonium group can be considered as such an activating group. Strong nucleophiles could potentially attack one of the cyclopropyl carbons, leading to the cleavage of a C-C bond and the formation of a functionalized propane (B168953) derivative. The regioselectivity of such an attack would be of significant mechanistic interest.

For instance, reaction with a strong nucleophile like a thiolate or cyanide could proceed via an S(_N)2-like mechanism, resulting in a 1,3-disubstituted propane. The feasibility and outcomes of such reactions would depend on the nature of the nucleophile and the reaction conditions.

The N-C bonds in a quaternary ammonium salt can also be subject to nucleophilic cleavage. The most common example is the attack on one of the N-methyl groups, which is a known pathway for the N-demethylation of quaternary ammonium salts. researchgate.netgoogle.com This reaction is essentially an S(_N)2 reaction where the tertiary amine (N,N-dimethylcyclopropylamine) acts as the leaving group. The iodide ion itself is a weak nucleophile, but in the presence of stronger nucleophiles, this demethylation could occur.

Another possibility is the cleavage of the N-cyclopropyl bond. However, this is generally less favorable than the cleavage of an N-methyl bond due to the higher energy of the transition state involving the sp²-hybridized carbon of the cyclopropane ring.

Anion Exchange Reactions and Formation of N,N,N-trimethylcyclopropanaminium Salts with Alternative Counterions

The iodide counterion in N,N,N-trimethylcyclopropanaminium iodide can be readily exchanged for other anions. This is a common characteristic of quaternary ammonium salts and allows for the synthesis of a variety of related compounds with different properties.

A typical method for anion exchange involves the reaction of the iodide salt with a silver salt of the desired anion. For example, treatment of N,N,N-trimethylcyclopropanaminium iodide with silver oxide in water results in the precipitation of silver iodide and the formation of the corresponding hydroxide salt in solution. byjus.com Similarly, reaction with silver nitrate (B79036) would yield the nitrate salt.

These anion exchange reactions are generally driven by the precipitation of the insoluble silver halide. This methodology provides a versatile route to a range of N,N,N-trimethylcyclopropanaminium salts with counterions such as hydroxide, nitrate, acetate, and others, which can be useful for tuning the solubility and reactivity of the cation.

Table 3: Examples of Anion Exchange Reactions

| Starting Material | Reagent | Product | Byproduct |

| N,N,N-trimethylcyclopropanaminium iodide | Silver(I) oxide, H₂O | N,N,N-trimethylcyclopropanaminium hydroxide | Silver(I) iodide |

| N,N,N-trimethylcyclopropanaminium iodide | Silver(I) nitrate | N,N,N-trimethylcyclopropanaminium nitrate | Silver(I) iodide |

| N,N,N-trimethylcyclopropanaminium iodide | Silver(I) acetate | N,N,N-trimethylcyclopropanaminium acetate | Silver(I) iodide |

Synthesis of Non-Iodide Derivatives (e.g., Fluoride (B91410), Triflate)

The iodide counterion in N,N,N-trimethylcyclopropanaminium iodide can be readily exchanged to produce other salts, which may offer different solubility, stability, or reactivity profiles. The synthesis of non-iodide derivatives, such as the fluoride and triflate salts, is crucial for comparative studies.

Synthesis of N,N,N-trimethylcyclopropanaminium Triflate: The triflate (OTf) derivative can be synthesized via direct quaternization of the precursor amine. The reaction of N,N-dimethylcyclopropylamine with a powerful methylating agent like methyl trifluoromethanesulfonate (B1224126) (methyl triflate) provides a direct and high-yielding route to the desired N,N,N-trimethylcyclopropanaminium triflate. This method is advantageous as it is typically a clean reaction that proceeds under mild conditions and often results in a quantitative yield of the product. mdpi.com

Synthesis of N,N,N-trimethylcyclopropanaminium Fluoride: The synthesis of the fluoride salt is more challenging due to the lower nucleophilicity of the fluoride ion in some contexts and its basicity. A common strategy involves anion exchange from a more accessible salt, such as the iodide or bromide. This can be achieved by several methods:

Reaction with a Metal Fluoride: Treating an aqueous or alcoholic solution of N,N,N-trimethylcyclopropanaminium iodide with a silver salt, such as silver(I) fluoride (AgF), results in the precipitation of insoluble silver iodide (AgI), leaving the desired quaternary ammonium fluoride salt in solution.

Ion-Exchange Chromatography: Passing a solution of the iodide salt through an ion-exchange resin loaded with fluoride ions is an effective method for anion metathesis.

Nucleophilic Fluoride Source: In some cases, direct reaction with a fluoride source like potassium fluoride in an appropriate solvent can facilitate the exchange, similar to methods used for the synthesis of carbamoyl (B1232498) fluorides. nih.gov

Comparative Reactivity and Stability Studies of Different Salts

The nature of the counterion (X⁻) in N,N,N-trimethylcyclopropanaminium X⁻ significantly influences the salt's physical and chemical properties, particularly its stability.

Thermal and Solution-Phase Stability: The stability of quaternary ammonium salts is often dictated by the nucleophilicity of the counterion. For halide salts in polar aprotic solvents, the order of nucleophilicity is generally Cl⁻ > Br⁻ > I⁻. nih.gov This trend directly impacts the stability of N,N,N-trimethylanilinium halides, where the iodide salt is the most stable and the chloride salt degrades most rapidly via an SN2-type demethylation pathway. nih.gov By analogy, N,N,N-trimethylcyclopropanaminium iodide would be expected to be more stable towards thermal degradation in solution than its bromide or chloride counterparts.

The triflate anion, being the conjugate base of a superacid, is exceptionally stable and non-nucleophilic. Consequently, N,N,N-trimethylcyclopropanaminium triflate is expected to exhibit significantly enhanced thermal and solution-phase stability compared to the corresponding halide salts. This stability makes triflate salts ideal for studies where the reactivity of the cation is to be isolated from potential interference by the anion.

| Salt Counterion | Expected Relative Stability | Primary Degradation Pathway | Key Factor |

|---|---|---|---|

| Iodide (I⁻) | High (among halides) | SN2 Demethylation | Moderate nucleophilicity of I⁻ |

| Fluoride (F⁻) | Variable (depends on solvent/basicity) | SN2 Demethylation / Elimination | High basicity of F⁻ |

| Triflate (CF₃SO₃⁻) | Very High | Minimal (high temperature required) | Non-nucleophilic nature of OTf⁻ |

Electrophilic Reactions Involving the Cyclopropyl Moiety

The cyclopropane ring is characterized by its high ring strain (~115 kJ/mol) and the "bent" nature of its C-C bonds, which imparts partial π-character. nih.gov When substituted with a potent electron-accepting group like a quaternary ammonium cation, the ring becomes highly polarized and susceptible to nucleophilic attack. In these reactions, the cyclopropane acts as a σ-electrophile, undergoing ring-opening to relieve strain. nih.govresearchgate.net The positively charged nitrogen atom strongly withdraws electron density from the ring, activating the C-C bonds towards cleavage.

Cyclopropanation and Addition Reactions

In the context of N,N,N-trimethylcyclopropanaminium iodide's reactivity, "cyclopropanation" does not refer to the formation of a new cyclopropane ring but rather to reactions where the cyclopropyl moiety is transferred or, more commonly, undergoes addition reactions that result in its cleavage. These are typically nucleophilic addition/ring-opening reactions. The regioselectivity of the ring-opening is influenced by the substitution pattern on the ring. For a cyclopropylamine (B47189) derivative, studies have shown that electrophilic cleavage occurs at the distal C-C bond (the bond opposite the substituent). nih.gov This is attributed to the weakening of this bond by the σ-withdrawing ammonium group. nih.gov

Nucleophiles attack one of the carbon atoms of the cyclopropane ring, leading to a concerted or stepwise cleavage of a C-C bond. This reactivity is analogous to the well-known Michael addition, with the cyclopropane ring serving as a "methylene-extended" electrophile. nih.gov

| Nucleophile | Reaction Type | Product Type | Reference Concept |

|---|---|---|---|

| Thiophenolates (ArS⁻) | SN2-type Ring Opening | γ-Thioalkylated Amine | nih.gov |

| Azide (B81097) (N₃⁻) | SN2-type Ring Opening | γ-Azidoalkylated Amine | researchgate.net |

| Arenes (e.g., Benzene) | Electrophilic Ring Opening (in superacid) | γ-Arylalkylated Amine | nih.gov |

| Halides (e.g., Br⁻, Cl⁻) | Nucleophilic Ring Opening | γ-Haloalkylated Amine | General Reactivity |

Mechanistic Elucidation via Kinetic Isotope Effects and Spectroscopic Monitoring

Understanding the precise mechanism of the ring-opening reactions of N,N,N-trimethylcyclopropanaminium salts requires sophisticated physical-organic chemistry techniques.

Kinetic Isotope Effects (KIE): The KIE is a powerful tool for probing the transition state of a reaction. By replacing hydrogen atoms on the cyclopropane ring with deuterium (B1214612), one can measure changes in the reaction rate. For a nucleophilic ring-opening reaction, a significant primary KIE (kH/kD > 1) would be expected if a C-H bond is broken or significantly perturbed in the rate-determining step. More relevant to this system, secondary KIEs can provide information about changes in hybridization at the carbon centers. For an SN2-type attack on a cyclopropyl carbon, a small inverse secondary KIE (kH/kD < 1) might be observed as the carbon atom transitions from sp³ towards an sp²-like geometry in the transition state. Studies on the kinetics of cleavage of related nucleophilic cyclopropanes have employed deuterium solvent isotope effects to distinguish between A-SE2 and A-1 mechanisms. marquette.edu

Spectroscopic Monitoring: The progress of these reactions can be monitored in real-time using spectroscopic techniques. In-situ NMR spectroscopy (¹H, ¹³C, or ¹⁹F if a fluorine-containing derivative is used) is particularly valuable for observing the disappearance of reactants, the appearance of products, and the potential detection of transient intermediates. nih.gov This allows for the determination of reaction kinetics and provides direct evidence for the proposed reaction pathway.

Exploration of Chemical Applications Non Clinical/biological Focus

Evaluation as a Phase-Transfer Catalyst (PTC) in Organic Transformations

Quaternary ammonium (B1175870) salts are well-established as effective phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. beilstein-journals.orgmdpi.com The N,N,N-trimethylcyclopropanaminium cation's distinct size and geometry may offer unique advantages in this role.

In anion-mediated reactions, such as nucleophilic substitutions, the efficiency of a phase-transfer catalyst is paramount. The N,N,N-trimethylcyclopropanaminium cation is hypothesized to be an effective catalyst due to its ability to form a lipophilic ion pair with an anion, transporting it from an aqueous or solid phase into an organic phase where the reaction occurs. spcmc.ac.in The compact nature of the cyclopropyl (B3062369) group, combined with the positive charge localized on the nitrogen atom, may allow for close association with the anion, while the methyl groups contribute to its organophilicity.

The efficiency of N,N,N-trimethylcyclopropanaminium iodide as a phase-transfer catalyst can be evaluated in standard nucleophilic substitution reactions. For instance, in the reaction of 1-bromooctane (B94149) with aqueous sodium cyanide, the catalyst's performance can be quantified by the yield of 1-cyanooctane over a specific reaction time. While direct experimental data for N,N,N-trimethylcyclopropanaminium iodide is not extensively available in the literature, a comparative analysis with established phase-transfer catalysts can be projected.

| Catalyst | Reaction Time (h) | Yield of 1-cyanooctane (%) |

|---|---|---|

| N,N,N-trimethylcyclopropanaminium iodide (Hypothetical) | 2 | 92 |

| Tetrabutylammonium (B224687) bromide (TBAB) | 2 | 95 |

| Benzyltriethylammonium chloride (BTEAC) | 2 | 88 |

| No Catalyst | 24 | <5 |

This table presents hypothetical data for illustrative purposes, based on the expected performance of quaternary ammonium salts in phase-transfer catalysis.

The structure of the phase-transfer catalyst can significantly influence the selectivity of a reaction, particularly in cases where multiple reactive sites are present in the substrate. The rigid and sterically defined nature of the cyclopropyl group in N,N,N-trimethylcyclopropanaminium iodide could play a crucial role in directing the approach of the anion to the substrate, thereby enhancing chemo-, regio-, or stereoselectivity. nih.gov For example, in the alkylation of a multifunctional nucleophile, the catalyst's cation can form a structured ion pair that favors attack at one site over another.

Consider the competitive O- vs. C-alkylation of a phenoxide ion. The nature of the cation associated with the phenoxide in the organic phase can influence the reaction's outcome. A compact and "hard" cation like N,N,N-trimethylcyclopropanaminium might favor O-alkylation.

| Catalyst | O-alkylation Product (%) | C-alkylation Product (%) | Selectivity (O/C) |

|---|---|---|---|

| N,N,N-trimethylcyclopropanaminium iodide (Hypothetical) | 85 | 15 | 5.7:1 |

| Tetrabutylammonium bromide (TBAB) | 75 | 25 | 3:1 |

| 18-Crown-6 | 90 | 10 | 9:1 |

This table presents hypothetical data for illustrative purposes to demonstrate the potential influence of catalyst structure on reaction selectivity.

Potential as a Precursor in Materials Science

The presence of a reactive cyclopropane (B1198618) ring and a charged ammonium group makes N,N,N-trimethylcyclopropanaminium iodide an intriguing candidate as a precursor in materials science for the development of functional polymers and novel ionic liquids.

Polymers containing quaternary ammonium groups are known for their applications as ion-exchange resins, antibacterial surfaces, and components of electrochemical devices. The incorporation of the N,N,N-trimethylcyclopropanaminium moiety could impart unique properties to these materials. This could be achieved by synthesizing a vinyl-functionalized cyclopropane derivative followed by quaternization and polymerization, leading to polymers with pendant cyclopropylammonium groups. Such polymers may exhibit interesting thermal and mechanical properties due to the rigidity of the cyclopropyl unit.

Alternatively, the strained cyclopropane ring could potentially undergo ring-opening polymerization under specific catalytic conditions to form a polymer backbone with repeating ammonium-functionalized units. rsc.org

In the context of hydrogels, the ionic nature of the quaternary ammonium group can enhance water absorption and retention. Hydrogels functionalized with N,N,N-trimethylcyclopropanaminium iodide could exhibit stimuli-responsive behavior and find applications in areas such as drug delivery or as superabsorbent materials. bohrium.com

| Polymer Architecture | Monomer | Potential Properties | Potential Applications |

|---|---|---|---|

| Pendant Cyclopropylammonium | Vinyl-functionalized cyclopropylamine (B47189) derivative, then quaternized | Increased glass transition temperature, enhanced thermal stability, antimicrobial activity | Ion-exchange membranes, antibacterial coatings |

| Main-chain Cyclopropylammonium | Functionalized cyclopropane for ring-opening polymerization | Unique chain conformation, biodegradable potential | Specialty polyelectrolytes, biocompatible materials |

| Hydrogel Network | Copolymerization with a cross-linker | High swelling capacity, potential pH-responsiveness | Superabsorbents, drug delivery systems |

This table outlines hypothetical polymer architectures and their potential properties and applications based on the incorporation of the N,N,N-trimethylcyclopropanaminium moiety.

Ionic liquids (ILs) are salts with melting points below 100 °C, and their properties are highly tunable by modifying the structure of the cation and anion. researchgate.net The N,N,N-trimethylcyclopropanaminium cation could serve as the cationic component of a novel class of ionic liquids. The introduction of the cyclopropyl group is expected to influence key properties such as viscosity, thermal stability, and electrochemical window. The rigidity and compact nature of the cyclopropyl ring may disrupt efficient crystal packing, leading to lower melting points compared to acyclic analogues. Furthermore, the cyclopropyl group's electronic properties could affect the electrochemical stability of the ionic liquid.

| Cation | Anion | Melting Point (°C) (Hypothetical) | Viscosity (cP at 25°C) (Hypothetical) | Electrochemical Window (V) (Hypothetical) |

|---|---|---|---|---|

| N,N,N-trimethylcyclopropanaminium | Bis(trifluoromethylsulfonyl)imide (TFSI⁻) | -5 | 45 | 4.8 |

| N-butyl-N-methylpyrrolidinium | Bis(trifluoromethylsulfonyl)imide (TFSI⁻) | -10 | 52 | 5.5 |

| 1-Butyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide (TFSI⁻) | -4 | 34 | 4.7 |

This table presents a hypothetical comparison of the potential properties of an ionic liquid based on the N,N,N-trimethylcyclopropanaminium cation with other common ionic liquids.

Role as a Structural Building Block in Specialty Chemicals Synthesis

Beyond its potential catalytic and materials science applications, N,N,N-trimethylcyclopropanaminium iodide can serve as a versatile structural building block in the synthesis of more complex specialty chemicals. The presence of the strained cyclopropane ring offers a handle for various chemical transformations. For example, the cyclopropane ring can undergo ring-opening reactions under specific conditions (e.g., with electrophiles or through radical pathways) to introduce a 1,3-difunctionalized linear chain into a target molecule. nih.gov This could be a valuable strategy for the synthesis of certain pharmaceuticals, agrochemicals, or fragrance compounds.

Furthermore, the quaternary ammonium group itself can be a key functional moiety in the final product or can be transformed into other functional groups. For instance, it could be used to direct the regioselectivity of reactions on an aromatic ring to which the cyclopropylaminium group is attached, or it could be cleaved to yield a tertiary amine. The iodide counter-ion can also participate in subsequent reactions. The combination of these reactive sites makes N,N,N-trimethylcyclopropanaminium iodide a potentially valuable intermediate in multi-step organic synthesis.

Investigation of Sustainable and Green Chemistry Aspects in its Synthesis and Use

The pursuit of sustainable chemical processes has led to a critical evaluation of the synthesis and application of chemical compounds, including N,N,N-trimethylcyclopropanaminium iodide. While specific research on the green chemistry aspects of this particular quaternary ammonium salt is not extensively documented, a comprehensive analysis can be conducted by examining the sustainability of its synthesis from its precursors and the general principles of green chemistry applicable to its formation and use.

The primary route for synthesizing N,N,N-trimethylcyclopropanaminium iodide involves the exhaustive methylation of cyclopropylamine. This process typically utilizes a methylating agent, with methyl iodide being a common choice due to its high reactivity. The reaction involves the sequential addition of three methyl groups to the nitrogen atom of cyclopropylamine, resulting in the formation of the quaternary ammonium salt.

From a green chemistry perspective, this synthesis pathway presents several areas for improvement. The use of methyl iodide, while effective, is often criticized for its poor atom economy, as the iodide portion of the molecule becomes a part of a salt byproduct, leading to significant waste generation. A comparative evaluation of various methylating agents highlights the environmental concerns associated with methyl iodide.

Table 1: Comparative Green Chemistry Metrics of Common Methylating Agents

| Methylating Agent | Atom Economy | Key Environmental Considerations |

|---|---|---|

| Methyl Iodide (MeI) | Low | Generation of iodide salt waste. |

| Dimethyl Sulfate (DMS) | Moderate | Highly toxic and carcinogenic. |

| Dimethyl Carbonate (DMC) | High | Non-toxic, biodegradable, and derived from a renewable resource (methanol). |

This table provides a generalized comparison of common methylating agents based on established green chemistry principles.

Innovations in green chemistry offer several potential improvements to the synthesis of N,N,N-trimethylcyclopropanaminium iodide. The replacement of methyl iodide with a greener methylating agent like dimethyl carbonate (DMC) could significantly enhance the sustainability of the process. DMC is known for its low toxicity and for producing benign byproducts.

Furthermore, the choice of solvent and reaction conditions plays a crucial role in the environmental impact of the synthesis. Traditional methods may employ volatile organic compounds (VOCs) as solvents. Green chemistry encourages the use of safer, more environmentally benign solvents, or even solvent-free conditions. The application of alternative energy sources, such as microwave irradiation or ultrasonication, can also contribute to a greener process by reducing reaction times and energy consumption.

The sustainability of producing N,N,N-trimethylcyclopropanaminium iodide is also intrinsically linked to the synthesis of its precursor, cyclopropylamine. Significant research has been dedicated to developing greener synthetic routes for cyclopropylamine, moving away from methods that involve hazardous reagents and generate substantial waste.

Table 2: Greener Approaches to Cyclopropylamine Synthesis

| Synthetic Route | Green Chemistry Improvement |

|---|---|

| Hofmann Degradation | Water recycling-based methods to reduce wastewater. |

| Ammonolysis of Methyl Cyclopropanecarboxylate | Development of solvent-free catalytic processes. |

This table summarizes innovative and greener modifications to traditional cyclopropylamine synthesis routes.

In the context of its use, if N,N,N-trimethylcyclopropanaminium iodide were to be employed as a catalyst or reagent, green chemistry principles would advocate for its use in catalytic amounts, ensuring high turnover numbers and minimizing waste. The potential for its recovery and reuse would also be a key consideration in assessing the sustainability of its application. For instance, its role as a phase-transfer catalyst could be optimized to allow for easy separation from the reaction mixture and subsequent recycling.

Future Research Directions and Unresolved Questions

Development of Enantioselective Synthetic Routes to Chiral Analogues

A significant area for future work lies in the development of synthetic methods to produce chiral analogues of N,N,N-trimethylcyclopropanaminium iodide. The presence of a substituted cyclopropane (B1198618) ring introduces the possibility of stereoisomerism, and access to enantiomerically pure forms of these compounds is crucial for applications in areas such as asymmetric catalysis and medicinal chemistry.

Future research could focus on adapting existing methods for asymmetric cyclopropanation to substrates that can be converted into chiral cyclopropylamines, the precursors to the final quaternary ammonium (B1175870) salt. nih.govmdpi.com Methodologies such as catalytic asymmetric Michael-initiated ring-closure reactions could be explored. nih.gov Another promising approach involves the enantioselective synthesis and resolution of the ammonium cations themselves, potentially using supramolecular recognition with chiral hosts, which has been demonstrated for other quaternary ammonium compounds. nih.gov Establishing robust and efficient routes to these chiral building blocks would be a critical step toward exploring their stereospecific interactions and applications. mdpi.comnottingham.ac.uk

Table 1: Potential Strategies for Enantioselective Synthesis

| Strategy | Description | Key Challenges |

| Asymmetric Cyclopropanation | Catalytic enantioselective cyclopropanation of an alkene precursor followed by functional group manipulation to form the chiral cyclopropylamine (B47189) and subsequent quaternization. | Identifying a suitable catalyst system for high enantioselectivity; maintaining stereochemical integrity through subsequent synthetic steps. |

| Chiral Resolution | Synthesis of the racemic cyclopropylamine or the final quaternary ammonium salt, followed by separation of enantiomers using chiral chromatography or crystallization with a chiral counter-ion. | Finding an effective chiral resolving agent or chromatographic method; scalability of the resolution process. |

| Supramolecular Recognition | Utilizing a chiral host molecule to selectively bind one enantiomer of the ammonium cation, enabling its separation through a thermodynamically driven process. nih.gov | Designing a host with sufficient enantioselective recognition for the cyclopropylammonium cation. |

| Kinetic Resolution | Asymmetric transformation of a racemic precursor where one enantiomer reacts faster than the other, leaving the unreacted substrate enriched in the other enantiomer. | Developing a catalytic system that can effectively discriminate between the enantiomers of the cyclopropylamine precursor. |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding the kinetics and mechanisms of reactions involving N,N,N-trimethylcyclopropanaminium iodide requires sophisticated analytical techniques. Advanced spectroscopic methods could provide real-time, in situ monitoring of its formation and subsequent reactions. southampton.ac.uk Techniques such as ReactIR (in situ Fourier Transform Infrared Spectroscopy) and Raman spectroscopy could track the progress of the quaternization reaction by monitoring the disappearance of the tertiary amine precursor and the appearance of the quaternary ammonium product.

Furthermore, advanced Nuclear Magnetic Resonance (NMR) techniques, including two-dimensional NMR, could be employed not just for final product characterization but also to study reaction intermediates and dynamics in solution. mdpi.com These methods would be invaluable for optimizing reaction conditions (temperature, solvent, reaction time) to maximize yield and purity, and for studying the compound's stability under various conditions. southampton.ac.uk

Deeper Computational Insights into Complex Reaction Mechanisms and Intermolecular Interactions

Computational chemistry offers a powerful tool for gaining a deeper understanding of the structure, reactivity, and non-covalent interactions of N,N,N-trimethylcyclopropanaminium iodide. Density Functional Theory (DFT) calculations could be employed to investigate the molecular mechanism of its synthesis and potential reactions. nih.govmdpi.com

Key unresolved questions that could be addressed by computational studies include: